3-Azido-1-(3-methylbenzyl)azetidine
Overview
Description
3-Azido-1-(3-methylbenzyl)azetidine is a chemical compound with the molecular formula C11H14N4 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of azetidines, including this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring . The azetidine ring is a key feature of this compound, contributing to its unique chemical properties .Chemical Reactions Analysis
Azetidines, including this compound, can undergo a variety of chemical reactions. One notable reaction is the [2+2] photocycloaddition, which is a powerful method for the synthesis of highly strained, four-membered rings . This reaction is facilitated by a commercially available iridium photocatalyst .Physical And Chemical Properties Analysis
This compound has a low melting temperature at 78 °C . The final mass loss of this compound under atmospheric pressure is 88.2% .Scientific Research Applications
Melt-Cast Explosive Applications
The compound 3-Azido-1-(3-methylbenzyl)azetidine could potentially be used as a melt-cast explosive due to its lower melting point, which makes it a promising candidate for energetic plasticizers or melt-cast explosives. Its thermal behavior suggests it could be suitable for environments that do not require high-temperature stability .
Energetic Plasticizer Potential
Due to its lower decomposition point compared to other similar compounds, this compound might serve as an energetic plasticizer in various applications, offering benefits such as a much lower vapor pressure and lower melting temperatures .
Synthesis of Functionalized Azetidines
The compound can be involved in [2 + 2] photocycloaddition reactions, known as aza Paternò–Büchi reactions, which are efficient ways to synthesize functionalized azetidines. These reactions are significant in the synthesis of various pharmaceuticals and bioactive molecules .
Pharmaceutical Research
Azetidines, including derivatives like this compound, are immensely reactive and find applications in pharmaceutical research. They can be used to create side products such as 3-alkoxyazetidines, which may have therapeutic potential .
Mechanism of Action
“3-Azido-1-(3-methylbenzyl)azetidine” is a type of azetidine, a class of organic compounds characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . The azido group (-N3) and the benzyl group (C6H5CH2-) attached to the azetidine ring could potentially influence the compound’s reactivity and interactions with biological targets.
The azido group is known to be highly reactive and can participate in various chemical reactions, leading to the formation of a variety of functional groups . The benzyl group, being a type of aromatic ring, could potentially engage in π-π interactions with other aromatic systems, such as those found in certain proteins or enzymes .
Future Directions
properties
IUPAC Name |
3-azido-1-[(3-methylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBERNKXRKPQBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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